molecular formula C19H23N5O B2782561 N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1281051-30-6

N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2782561
CAS RN: 1281051-30-6
M. Wt: 337.427
InChI Key: CDMFWFRUSBEBPU-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide is not fully understood. However, studies have suggested that this compound may act as an allosteric modulator of GPCRs and ion channels, leading to changes in their activity. This compound may also interact with proteins involved in various cellular processes, leading to changes in their function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects depending on the target and concentration used. For example, this compound has been shown to modulate the activity of GPCRs involved in pain perception, leading to analgesic effects. This compound has also been shown to modulate the activity of ion channels involved in neuronal excitability, leading to anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide in lab experiments is its potential as a tool for the study of protein-protein interactions and enzyme activity. This compound can also be used as a modulator of various biological targets, allowing for the study of their function. However, one limitation of this compound is its potential toxicity and lack of selectivity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide. One direction is the further study of its mechanism of action and its potential as a drug candidate for the treatment of various diseases. Another direction is the development of more selective analogs of this compound for use in lab experiments. Additionally, this compound can be used as a tool for the study of various biological targets, leading to a better understanding of their function.

Synthesis Methods

The synthesis of N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide involves the reaction of 3-methyl-5-phenyl-1H-1,2,4-triazole-1-acetic acid with 1-cyanocyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1H-1,2,4-triazol-1-yl)acetamide has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In pharmacology, this compound has been studied for its potential as a modulator of various biological targets such as G protein-coupled receptors (GPCRs) and ion channels. In biochemistry, this compound has been studied for its potential as a tool for the study of protein-protein interactions and enzyme activity.

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3-methyl-5-phenyl-1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c1-15-21-18(16-9-5-4-6-10-16)24(23-15)13-17(25)22-19(14-20)11-7-2-3-8-12-19/h4-6,9-10H,2-3,7-8,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMFWFRUSBEBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CC=CC=C2)CC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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